molecular formula C9H11N3O3 B2513586 N-(2-hydroxyethyl)-N'-pyridin-3-yloxamide CAS No. 383171-44-6

N-(2-hydroxyethyl)-N'-pyridin-3-yloxamide

Cat. No. B2513586
CAS RN: 383171-44-6
M. Wt: 209.205
InChI Key: AOVQJZQPACUCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds like “N-(2-Hydroxyethyl)ethylenediamine” and “N-(2-Hydroxyethyl)piperazine” involves reactions with ethanolamine . For instance, biogenic acids can react with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds like “N-(2-Hydroxyethyl)piperazine” has been established using X-ray diffraction . The plane of the pyridinium ring is twisted relative to the C-C bond of the side-chain .


Chemical Reactions Analysis

The cyclic diamine “N-(2-Hydroxyethyl)piperazine”, a derivative of piperazine, has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “N-(2-Hydroxyethyl)alkylamines” have been studied. Isotherms of a surface tension of homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained .

Safety and Hazards

“N-(2-Hydroxyethyl)piperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye damage .

Future Directions

The sustainable production of polymers from biogenic platform chemicals shows great promise to reduce the chemical industry’s dependence on fossil resources . In this context, a new two-step process leading from dicarboxylic acids, such as succinic and itaconic acid, to N-vinyl-2-pyrrolidone monomers is proposed .

properties

IUPAC Name

N-(2-hydroxyethyl)-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-5-4-11-8(14)9(15)12-7-2-1-3-10-6-7/h1-3,6,13H,4-5H2,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVQJZQPACUCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-N'-pyridin-3-yloxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.